Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216392-78-7
VCID: VC4910875
InChI: InChI=1S/C31H28N2O4S.ClH/c1-2-37-31(36)27-25-17-18-33(19-21-9-5-3-6-10-21)20-26(25)38-30(27)32-29(35)24-15-13-23(14-16-24)28(34)22-11-7-4-8-12-22;/h3-16H,2,17-20H2,1H3,(H,32,35);1H
SMILES: CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl
Molecular Formula: C31H29ClN2O4S
Molecular Weight: 561.09

Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

CAS No.: 1216392-78-7

Cat. No.: VC4910875

Molecular Formula: C31H29ClN2O4S

Molecular Weight: 561.09

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride - 1216392-78-7

Specification

CAS No. 1216392-78-7
Molecular Formula C31H29ClN2O4S
Molecular Weight 561.09
IUPAC Name ethyl 2-[(4-benzoylbenzoyl)amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C31H28N2O4S.ClH/c1-2-37-31(36)27-25-17-18-33(19-21-9-5-3-6-10-21)20-26(25)38-30(27)32-29(35)24-15-13-23(14-16-24)28(34)22-11-7-4-8-12-22;/h3-16H,2,17-20H2,1H3,(H,32,35);1H
Standard InChI Key CSDUDCLUNLQPRG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl

Introduction

Structural and Molecular Characteristics

Core Scaffold and Functional Modifications

The molecule features a thieno[2,3-c]pyridine backbone, a bicyclic system combining thiophene and pyridine rings. This scaffold is further functionalized with:

  • A 4-benzoylbenzamido group at position 2, introducing a bulky aromatic moiety capable of π-π stacking interactions.

  • A benzyl substituent at position 6, enhancing lipophilicity and potential blood-brain barrier permeability.

  • An ethyl carboxylate ester at position 3, moderating solubility and metabolic stability .

The hydrochloride salt form improves crystallinity and aqueous solubility, critical for formulation development .

Molecular Data Table

PropertyValue
CAS No.1216392-78-7
Molecular FormulaC₃₁H₂₉ClN₂O₄S
Molecular Weight561.09 g/mol
IUPAC NameEthyl 2-[(4-benzoylbenzoyl)amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
SMILESCCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis involves sequential reactions to build the thienopyridine core and introduce substituents:

  • Cyclocondensation: A piperidone derivative reacts with ethyl cyanoacetate and sulfur under reflux to form the tetrahydrothienopyridine ring.

  • Benzoylation: The 4-benzoylbenzamido group is introduced via amide coupling, typically using DCC/DMAP as catalysts.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization .

Key Reaction Conditions

  • Solvents: Ethanol, dichloromethane.

  • Catalysts: Morpholine, DCC.

  • Temperature: Reflux (78–110°C).

  • Yield: ~60–70% after purification .

ModelDose (mg/kg)Edema Reduction (%)Reference
Carrageenan-induced5058
CFA-induced arthritis3042

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 31 mg/mL in DMSO; limited solubility in water (<1 mg/mL) due to high lipophilicity (LogP ≈ 3.8) .

  • Melting Point: 234–235°C (decomposition) .

  • Stability: Sensitive to light and humidity; requires storage at -20°C under inert atmosphere .

Applications and Future Directions

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Recent patents highlight its utility in developing anticancer agents targeting PI3K/Akt/mTOR pathways .

Research Challenges

  • Metabolic Stability: Rapid esterase-mediated hydrolysis of the ethyl carboxylate necessitates prodrug strategies.

  • Selectivity Optimization: Off-target effects on adrenergic receptors require structural tweaking .

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